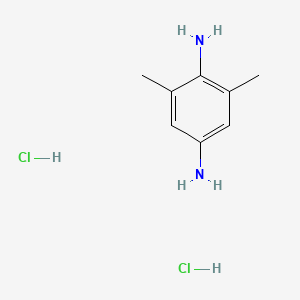

2,6-Dimethylbenzene-1,4-diamine dihydrochloride

Description

Properties

IUPAC Name |

2,6-dimethylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-5-3-7(9)4-6(2)8(5)10;;/h3-4H,9-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALKJCXEPFRYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205036 | |

| Record name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56496-89-0 | |

| Record name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzene-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G48Y47YN2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2,6-Dimethylbenzene-1,4-diamine dihydrochloride CAS number and synonyms

The following technical guide provides an in-depth analysis of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride , a critical intermediate in the synthesis of oxidative dyes and high-performance polymers.

CAS Number: 56496-89-0 Primary Application: Oxidative Dye Precursor, Polymer Intermediate Document Type: Technical Application Guide

Executive Summary & Disambiguation

Critical Note on Isomerism: Researchers must distinguish this compound from its structural isomer, N,N-Dimethyl-p-phenylenediamine (CAS 536-46-9), commonly known as DMPD.

-

Target Compound (CAS 56496-89-0): Methyl groups are attached to the benzene ring at positions 2 and 6. This steric hindrance around the amine enhances stability and modifies coupling kinetics in dye formation.

-

Common Confusant (CAS 536-46-9): Methyl groups are attached to one nitrogen atom. This is a completely different reagent used primarily in oxidase detection and analytical chemistry.

2,6-Dimethylbenzene-1,4-diamine dihydrochloride is a specialized aromatic diamine.[1] Its unique substitution pattern (2,6-dimethyl) provides steric protection to the ortho-position relative to the primary amine, directing oxidative coupling reactions to the para-position or preventing unwanted side reactions. This makes it a "coupler" or "primary intermediate" of choice in oxidative hair dye formulations and a monomer for rigid-rod polyamides.

Chemical & Physical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2,6-Dimethylbenzene-1,4-diamine dihydrochloride |

| CAS Number | 56496-89-0 (Salt); 7218-02-2 (Free Base) |

| Synonyms | 2,6-Dimethyl-p-phenylenediamine 2HCl; 1,4-Diamino-2,6-dimethylbenzene dihydrochloride |

| Molecular Formula | C₈H₁₂N₂[1] · 2HCl |

| Molecular Weight | 209.12 g/mol |

| Appearance | White to off-white crystalline powder (darkens upon oxidation) |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar solvents. |

| Acidity (pKa) | The dihydrochloride is strongly acidic in aqueous solution. |

| Stability | Hygroscopic; sensitive to light and air (oxidation leads to "Bandrowski's base" analogues). |

Synthesis & Manufacturing Protocol

The synthesis of high-purity 2,6-dimethylbenzene-1,4-diamine dihydrochloride requires a sequence that prevents the oxidation of the amino group during nitration. The Acetylation-Nitration-Hydrolysis-Reduction pathway is the industry standard for ensuring regioselectivity and yield.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from 2,6-xylidine to the final dihydrochloride salt.

Caption: Figure 1. Regioselective synthesis pathway starting from 2,6-dimethylaniline via an acetamide protected intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride (10g scale).

Step 1: Protection (Acetylation)

-

Reagents: Dissolve 2,6-dimethylaniline (12.1 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Addition: Slowly add acetic anhydride (11.2 g, 0.11 mol) with stirring. The reaction is exothermic.

-

Reflux: Heat to reflux for 1 hour to ensure complete conversion.

-

Isolation: Pour into ice water (200 mL). Filter the white precipitate (N-acetyl-2,6-xylidine). Dry in vacuo.

Step 2: Nitration

Rationale: The acetyl group protects the amine from oxidation and directs the nitro group to the para position (position 4), which is the only open site activated by resonance (ortho positions are blocked by methyls).

-

Preparation: Suspend the dried acetamide in concentrated H₂SO₄ (40 mL) at 0°C.

-

Nitration: Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature < 10°C.

-

Quench: Pour mixture over crushed ice. The yellow solid (4-nitro-N-acetyl-2,6-xylidine) precipitates. Filter and wash with water.[2][3]

Step 3: Hydrolysis & Reduction

-

Hydrolysis: Reflux the nitro-acetamide in 20% HCl for 2 hours to remove the acetyl group. Cool to precipitate 4-nitro-2,6-dimethylaniline hydrochloride. Neutralize with NaOH to obtain the free base if using catalytic hydrogenation.

-

Reduction (Catalytic Method): Dissolve the nitro-aniline in ethanol. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 40 psi H₂ for 4 hours.

-

Filtration: Filter off the catalyst under nitrogen (pyrophoric risk).

Step 4: Salt Formation

-

Acidification: To the ethanolic filtrate containing the free diamine, bubble dry HCl gas or add concentrated HCl dropwise until pH < 2.

-

Crystallization: The dihydrochloride salt precipitates as a white/off-white solid.

-

Purification: Recrystallize from ethanol/water to remove trace isomers.

Applications in Oxidative Dye Chemistry[4][9]

The primary industrial utility of CAS 56496-89-0 is in oxidative hair coloring .[4] It functions as a primary intermediate (precursor) that reacts with couplers in the presence of an oxidizing agent (H₂O₂).

Mechanism of Action

Unlike simple direct dyes, this molecule penetrates the hair shaft as a small, colorless precursor. Inside the cortex, it undergoes oxidation to a diimine, which then couples with other molecules to form a large, trapped chromophore.

Steric Influence: The methyl groups at the 2,6-positions prevent coupling at the ortho-carbon atoms. This forces the reaction to occur at the nitrogen or the para-position (if available), leading to more linear, stable polymer-like dyes with specific color profiles (often shifting shades toward violets or stabilizing ashy tones).

Caption: Figure 2. Oxidative coupling mechanism within the hair cortex.

Safety, Toxicology, and Handling (E-E-A-T)

Signal Word: DANGER GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Sens. 1, Aquatic Acute 1.

Toxicology Profile

-

Sensitization: Like all p-phenylenediamines (PPDs), this derivative is a potent skin sensitizer.[5] However, some studies suggest the steric hindrance of the methyl groups may alter the binding affinity to skin proteins compared to unsubstituted PPD, though it remains a strict allergen.

-

Mutagenicity: Ames test results for PPD derivatives vary. The formation of Bandrowski's Base (a trimer formed by self-coupling) is often cited as the mutagenic culprit.[5] The 2,6-dimethyl substitution hinders the formation of this specific trimer, potentially modifying the genotoxic profile, but strict containment is required.

Handling Protocols

-

Engineering Controls: Handle exclusively in a Class II Biosafety Cabinet or chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator if powder handling is unavoidable outside a hood.

-

Waste Disposal: Incineration is the only approved disposal method. Do not release into drains (highly toxic to aquatic life).

References

-

CAS Common Chemistry. (2025).[1] 1,4-Benzenediamine, 2,6-dimethyl-, hydrochloride (1:2).[1][6] CAS Registry Number: 56496-89-0.[1][4][6] Link

-

PubChem. (2025). 2,6-Dimethylbenzene-1,4-diamine (Compound Summary). National Library of Medicine. Link

-

Cosmetic Ingredient Review (CIR). (2023). Safety Assessment of p-Phenylenediamine and its Salts. (Provides context on the toxicology of the PPD class). Link

-

Scent.vn. (2025). 2,6-Dimethyl-p-phenylenediamine dihydrochloride Applications and Properties. Link

-

Organic Syntheses. Nitration of Anilines via Acetamide Protection. (General methodology reference adapted for 2,6-xylidine). Link

Sources

Molecular weight and structure of 2,6-Dimethyl-p-phenylenediamine dihydrochloride

An In-depth Technical Guide to 2,6-Dimethyl-p-phenylenediamine Dihydrochloride for Researchers and Drug Development Professionals

Introduction

2,6-Dimethyl-p-phenylenediamine dihydrochloride is a specific aromatic amine salt with significant utility as a chemical intermediate. As an isomer within the broader family of phenylenediamines, its unique structural configuration—defined by the placement of two methyl groups ortho to one amino group and meta to the other—governs its reactivity and dictates its applications, primarily in the synthesis of colorants and polymers. This guide provides a detailed examination of its molecular characteristics, physicochemical properties, logical synthetic pathways, and established industrial applications, offering a comprehensive resource for scientists and development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The identity and behavior of 2,6-Dimethyl-p-phenylenediamine dihydrochloride are fundamentally rooted in its molecular architecture. The core structure is a benzene ring substituted with two amino groups in a para- (1,4) configuration. The key feature is the presence of two methyl groups at the 2 and 6 positions.

The compound is most commonly supplied as a dihydrochloride salt (·2HCl). This salt form is crucial for enhancing stability and improving handling characteristics.[1] The free base, an oily or solid substance, is susceptible to oxidation and discoloration in air. The protonation of the two basic amino groups by hydrochloric acid yields a more stable, crystalline solid that is more resistant to oxidative degradation. This increased stability is a prime example of causal experimental choice, where a simple chemical modification (salt formation) significantly improves the compound's shelf-life and usability in manufacturing settings.

Chemical Structure Diagram

Caption: Structure of 2,6-Dimethyl-p-phenylenediamine Dihydrochloride.

Physicochemical Data

The following table summarizes the key quantitative data for 2,6-Dimethyl-p-phenylenediamine and its dihydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | 2,6-Dimethyl-p-phenylenediamine dihydrochloride | [1][2] |

| CAS Number | 56496-89-0 | [1] |

| Molecular Formula | C₈H₁₂N₂·2HCl (or C₈H₁₄Cl₂N₂) | [1][2] |

| Molecular Weight | 209.12 g/mol | [2] |

| Free Base Name | 2,6-Dimethyl-p-phenylenediamine | [3][4] |

| Free Base CAS | 7218-02-2 | [3] |

| Free Base Mol. Formula | C₈H₁₂N₂ | [3] |

| Free Base Mol. Weight | 136.19 g/mol | [3][4] |

| Appearance | Off-white powder/solid (inferred from related compounds) | [5] |

| Est. Boiling Point | 315 °C | [1] |

| Est. Flash Point | 121.51 °C | [1] |

Part 2: Synthesis and Analytical Characterization

Logical Synthetic Pathway

While specific, scalable synthesis protocols for 2,6-Dimethyl-p-phenylenediamine are not extensively published in peer-reviewed journals, a logical and established route can be designed based on fundamental principles of aromatic chemistry. A common industrial approach involves the nitration of a suitable precursor followed by reduction.

Step-by-Step Methodology:

-

Nitration of 2,6-Dimethylaniline: The synthesis would commence with 2,6-dimethylaniline. This precursor is subjected to nitration to introduce a nitro group (-NO₂) onto the benzene ring. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups, which are ortho, para-directing, will favor the introduction of the nitro group at the para-position (position 4), yielding 2,6-dimethyl-4-nitroaniline.

-

Causality: The choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and careful temperature control are critical. The reaction is highly exothermic, and maintaining a low temperature prevents over-nitration and side-product formation. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution.

-

-

Reduction of the Nitro Group: The intermediate, 2,6-dimethyl-4-nitroaniline, is then reduced to convert the nitro group into a primary amine (-NH₂). Several effective reduction methods exist:

-

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst like Raney Nickel, Palladium, or Platinum.[6] This process is often preferred in industrial settings for its high yield and the fact that the only byproduct is water.

-

Metal-Acid Reduction: A classic method involves using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[7] For instance, the reaction of tin with HCl produces stannous chloride, which is the reducing agent. This method simultaneously reduces the nitro group and forms the dihydrochloride salt in situ.

-

-

Isolation and Purification: The final product, 2,6-Dimethyl-p-phenylenediamine dihydrochloride, is isolated from the reaction mixture. If a metal-acid reduction was used, the product may precipitate as a salt. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any unreacted starting materials or byproducts, yielding a product of high purity.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is essential. Each step provides a layer of validation, creating a self-validating system as required for scientific trustworthiness.

Caption: Self-validating workflow for chemical characterization.

-

FT-IR Spectroscopy: This technique would confirm the presence of key functional groups. Expected signals include N-H stretching vibrations for the amine groups and C-H stretches for the aromatic ring and methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be crucial for confirming the substitution pattern. One would expect to see distinct signals for the aromatic protons, the amine protons, and a characteristic singlet for the two equivalent methyl groups. ¹³C NMR would confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): This analysis verifies the molecular weight of the compound. A high-resolution mass spectrum would provide the exact mass of the free base (136.19 g/mol ), confirming the molecular formula C₈H₁₂N₂.[3][4]

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the final product, ensuring the absence of residual starting materials or synthetic byproducts.

Part 3: Applications in Industry and Research

The primary utility of 2,6-Dimethyl-p-phenylenediamine dihydrochloride is as a specialized intermediate, or "building block," in the chemical industry.[1] Its structure is not typically associated with direct applications in drug development, unlike other diamine compounds.

-

Dye and Pigment Synthesis: The compound is a key precursor in the manufacture of oxidative hair dyes and various azo colorants for the cosmetics and textile industries.[1] The two amino groups serve as reactive sites. One amine can be diazotized and then coupled with another aromatic compound (a coupler) to form an azo bond (-N=N-), which is the chromophore responsible for the color in azo dyes. The methyl groups on the ring can modulate the final color and properties like lightfastness and solubility.

-

Polymer and Coating Industries: It also serves as a building block for disperse dyes used on synthetic fibers and for pigments and colorants used in polymers and coatings.[1] In polymer science, diamines are common monomers or curing agents for high-performance polymers like polyamides and polyimides.

It is important to distinguish the applications of the 2,6-dimethyl isomer from its more widely studied cousin, N,N-dimethyl-p-phenylenediamine . The N,N-dimethyl isomer is extensively used as a reagent in analytical chemistry, microbiology (in the oxidase test), and in assays to measure oxidative stress in biological samples.[8][9] This functional divergence underscores a critical principle for researchers: subtle changes in isomeric structure can lead to vastly different chemical properties and applications.

Part 4: Safety, Handling, and Storage

Hazard Identification and Personal Protection

2,6-Dimethyl-p-phenylenediamine dihydrochloride is classified as an irritant.[1] However, as an aromatic amine, a class of compounds known for potential toxicity, stringent safety protocols are warranted. The related compound, N,N-dimethyl-p-phenylenediamine dihydrochloride, is rated as highly toxic and fatal if swallowed, inhaled, or in contact with skin.[5][10] Given the structural similarity, it is prudent to handle the 2,6-dimethyl isomer with a high degree of caution.

Mandatory Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Avoidance of Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

-

Ingestion/Inhalation: Do not ingest. If swallowed, seek immediate medical assistance.[5] If inhaled, move to fresh air and seek medical help.[10]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

-

Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5]

-

Sensitivities: Many aromatic amines are sensitive to light and air (oxygen).[5] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from direct sunlight to prevent degradation and discoloration.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Conclusion

2,6-Dimethyl-p-phenylenediamine dihydrochloride is a valuable chemical intermediate whose utility is defined by its specific isomeric structure. While not as broadly studied as other phenylenediamines, its role in the synthesis of dyes, pigments, and polymers is well-established. For researchers and scientists, a thorough understanding of its molecular properties, logical synthesis, and stringent handling requirements is essential for its safe and effective use in chemical innovation.

References

-

Global Substance Registration System. 2,6-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE. Available from: [Link]

-

Scent.vn. 2,6-Dimethyl-p-phenylenediamine dihydrochloride (CAS 56496-89-0). Available from: [Link]

-

PubChem. 2,6-Dimethyl-p-phenylenediamine. Available from: [Link]

-

PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. Available from: [Link]

-

OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET - N,N-DIMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE 99.5% AR. Available from: [Link]

-

Inxight Drugs. 2,6-DIMETHYL-P-PHENYLENEDIAMINE. Available from: [Link]

-

Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Available from: [Link]

-

Sastry, C. S., Suryanarayana, M. V., & Tipirneni, A. S. Application of p-N,N-dimethylphenylenediamine dihydrochloride for the determination of some diuretics. Talanta, 36(4), 491-494 (1989). Available from: [Link]

-

CAS Common Chemistry. N,N-Dimethyl-p-phenylenediamine dihydrochloride. Available from: [Link]

-

Mehdi, M. M., & Rizvi, S. I. N,N-Dimethyl-p-phenylenediamine Dihydrochloride-Based Method for the Measurement of Plasma Oxidative Capacity During Human Aging. Analytical Biochemistry, 436(2), 165-167 (2013). Available from: [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2,6-Dimethyl-p-phenylenediamine | C8H12N2 | CID 81637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-DIMETHYL-P-PHENYLENEDIAMINE [drugs.ncats.io]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. prepchem.com [prepchem.com]

- 8. ≥99.0% purity (titration), powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

Solubility data of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride in water vs organic solvents

Technical Guide: Solubility Profiling of 2,6-Dimethylbenzene-1,4-diamine Dihydrochloride

Part 1: Executive Summary & Compound Identity

Objective: This guide provides a comprehensive technical analysis of the solubility characteristics of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride (CAS: 56496-89-0). It is designed for researchers in pharmaceutical synthesis, dye manufacturing, and analytical chemistry who require precise solubility data for process optimization, recrystallization, and stock solution preparation.[1][2]

Compound Identity & Distinction: A critical error in literature search is confusing this compound with its isomer, N,N-Dimethyl-p-phenylenediamine.[1][2] Ensure your target matches the specifications below:

| Feature | Target Compound | Common Isomer (Do Not Confuse) |

| Name | 2,6-Dimethylbenzene-1,4-diamine dihydrochloride | N,N-Dimethyl-p-phenylenediamine dihydrochloride |

| CAS | 56496-89-0 | 536-46-9 |

| Structure | Methyl groups on the benzene ring (positions 2,[1][2]6) | Methyl groups on the nitrogen atom |

| Role | Coupling agent, dye intermediate, ligand | Oxidase reagent, antioxidant |

Part 2: Solubility Data & Physicochemical Profile

The dihydrochloride salt form fundamentally alters the solubility profile compared to the free base.[2] The ionic lattice energy of the salt dictates high water solubility, while the hydrophobic toluene core modulates solubility in organic alcohols.[1][2]

Reference Solubility Data (at 25°C)

Note: Values represent aggregated data from chemical property databases and predicted physicochemical models. Validation via the protocols in Part 3 is recommended for critical assays.

| Solvent | Solubility (g/L) | Classification | Mechanistic Insight |

| Water | ~497 | Highly Soluble | Ionic dissociation of HCl salt; H-bonding with amine protons.[1][2] |

| Methanol | ~333 | Soluble | High dielectric constant supports ion-dipole interactions.[1][2] |

| Ethanol | ~91 | Moderately Soluble | Reduced polarity compared to MeOH increases lattice energy barrier. |

| DMSO | ~82 | Soluble | Strong dipole-dipole interactions; excellent for stock solutions.[1][2] |

| DMF | ~82 | Soluble | Similar solvation mechanism to DMSO.[1] |

| Isopropanol | ~24 | Sparingly Soluble | Steric hindrance interferes with solvation shell formation.[1] |

| Acetone | ~10 | Low Solubility | Aprotic nature struggles to overcome ionic lattice energy.[1] |

| Ethyl Acetate | < 5 | Insoluble | Insufficient polarity to dissociate the salt.[1] |

| Hexane/Toluene | < 1 | Insoluble | Complete lack of interaction with ionic species.[1] |

Thermodynamic Solvation Mechanism

The dissolution of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride is driven by the competition between the Lattice Enthalpy of the crystal and the Solvation Enthalpy of the solvent.[1][2]

Figure 1: Mechanistic pathway of dissolution.[1][2] In water, the energy released by hydration shell formation overcomes the crystal lattice energy.[1][2] In non-polar solvents, this energy is insufficient, resulting in insolubility.[1][2]

Part 3: Experimental Protocols for Validation

As a Senior Scientist, reliance on database values is insufficient for GMP or GLP work. The following protocols provide a self-validating system to determine exact solubility in your specific matrix.

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Best for: High solubility solvents (Water, Methanol).[1][2]

-

Preparation: Weigh 1.0 g of 2,6-Dimethylbenzene-1,4-diamine 2HCl into a 20 mL scintillation vial.

-

Saturation: Add 1.0 mL of solvent. If the solid dissolves instantly, add more solid until a visible precipitate remains.[1][2]

-

Equilibration: Cap the vial and shake at 25°C for 24 hours (use a orbital shaker).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-weighed).

-

Quantification:

Protocol B: UV-Vis Spectrophotometric Determination

Best for: Low solubility solvents or when sample conservation is critical.[1][2]

Prerequisite: The compound contains an aromatic ring, exhibiting strong UV absorbance (typically

-

Standard Curve: Prepare a stock solution (1 mg/mL) in water. Dilute serially to create a 5-point calibration curve (e.g., 10, 20, 40, 80, 100 µg/mL).

-

Sample Prep: Saturate the target solvent (e.g., Isopropanol) as in Protocol A.

-

Dilution: Filter the saturated solution. Dilute an aliquot (e.g., 100 µL) into water (e.g., 9.9 mL) to bring the concentration within the linear range of the standard curve.

-

Note: Diluting into water ensures the pH and solvent matrix match the standard curve, preventing solvatochromic shifts.[2]

-

-

Measurement: Measure Absorbance at

. -

Calculation: Determine concentration from the regression line and apply the dilution factor.

Figure 2: Decision matrix for selecting the appropriate solubility determination protocol based on estimated solubility range.

Part 4: Practical Applications & Handling

Recrystallization Strategy (Purification)

The solubility differential between Methanol and Ethyl Acetate can be exploited for purification via the Anti-Solvent Method.[2]

-

Step 1: Dissolve the crude dihydrochloride in the minimum volume of warm Methanol (approx. 3 mL per gram).[2]

-

Step 2: Filter while hot to remove insoluble mechanical impurities.[1][2]

-

Step 3: Slowly add Ethyl Acetate (anti-solvent) dropwise until persistent cloudiness appears.[1][2]

-

Step 4: Cool to 4°C. The salt will crystallize out, leaving organic impurities in the mother liquor.[2]

Stock Solution Preparation

-

Stability Warning: Aqueous solutions of phenylenediamines are prone to oxidation (turning pink/brown) upon air exposure.[1][2]

-

Best Practice: Prepare stock solutions in degassed water or anhydrous DMSO under an inert atmosphere (Argon/Nitrogen).[1][2] Store at -20°C shielded from light.

Safety Considerations

-

Toxicity: Classified as toxic if swallowed or in contact with skin.[1][2][3]

-

Acidity: The dihydrochloride salt is acidic in aqueous solution.[1][2][4] Ensure buffers are used if pH sensitivity is a concern in downstream biological assays.[1][2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81637, 2,6-Dimethyl-p-phenylenediamine.[1][2] Retrieved from [Link][2]

-

Scent.vn Database. 2,6-Dimethyl-p-phenylenediamine dihydrochloride Properties & Solubility Data. Retrieved from [Link][2]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] 5th Edition.[1][2][5] Longman Scientific & Technical, 1989.[1][2] (Standard reference for recrystallization and solubility protocols).

-

European Chemicals Agency (ECHA). Registration Dossier: 2,6-dimethyl-p-phenylenediamine.[1][2][6] Retrieved from [Link][2]

-

Sigma-Aldrich. Safety Data Sheet: 2,6-Dimethyl-p-phenylenediamine dihydrochloride.[1][2] (Consult specific lot SDS for batch-specific data).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-1,2-phenylenediamine Dihydrochloride | 25148-68-9 | TCI AMERICA [tcichemicals.com]

- 4. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2,6-dimethyl-p-phenylenediamine, 7218-02-2 [thegoodscentscompany.com]

pKa values and ionization of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride

An In-depth Technical Guide to the pKa Values and Ionization of 2,6-Dimethylbenzene-1,4-diamine Dihydrochloride

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in a biological system. For ionizable compounds, such as 2,6-Dimethylbenzene-1,4-diamine, understanding the pKa values is paramount for predicting and optimizing critical drug-like properties including solubility, membrane permeability, and target binding. This guide provides a comprehensive exploration of the theoretical underpinnings of the ionization of this aromatic diamine, presents a field-proven experimental protocol for the precise determination of its pKa values using potentiometric titration, and discusses the profound implications of these values in the context of pharmaceutical research and development.

The Critical Role of pKa in Drug Discovery

In modern drug discovery, a deep understanding of a compound's acid-base properties is not merely academic; it is a cornerstone of rational drug design. The pKa, the negative logarithm of the acid dissociation constant, governs the degree of ionization of a molecule at a given pH.[1][2] This ionization state directly influences a cascade of biopharmaceutical characteristics that determine the ultimate success or failure of a drug candidate.[2][3]

The majority of marketed drugs are weak acids or bases, and their journey through the body is a tour through environments of varying pH, from the extreme acidity of the stomach (pH ~1.5-3.5) to the slightly alkaline conditions of the small intestine (pH ~6.0-7.5) and blood plasma (pH ~7.4).[4] A molecule's charge can dramatically alter its:

-

Aqueous Solubility: Ionized species are generally more polar and exhibit higher solubility in aqueous media, which is crucial for formulation and dissolution.[4]

-

Membrane Permeability: The uncharged, or neutral, form of a drug is typically more lipophilic and can more readily diffuse across biological membranes, a key step in absorption.[1][4]

-

Pharmacokinetics (ADME): The interplay between solubility and permeability, governed by pKa, profoundly affects a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3]

-

Target Binding: The charge state can be critical for electrostatic interactions or hydrogen bonding with the biological target, thereby influencing potency.[4]

For 2,6-Dimethylbenzene-1,4-diamine, an aromatic diamine, these principles are doubly important due to the presence of two basic nitrogen centers. This guide focuses on its dihydrochloride salt, the form in which both amines are protonated, providing a stable, crystalline solid for handling and formulation.

Theoretical Framework: The Ionization of a Diamine

2,6-Dimethylbenzene-1,4-diamine possesses two primary aromatic amine groups, each capable of accepting a proton. Consequently, the molecule has two distinct basic pKa values (pKa1 and pKa2). The dihydrochloride salt exists as the fully protonated dicationic species. As the pH of the surrounding medium is increased, it undergoes a stepwise deprotonation.

-

Step 1 (pKa1): The first deprotonation event involves the loss of a proton from one of the ammonium groups to form the monocation.

-

Step 2 (pKa2): The second deprotonation involves the loss of the remaining proton to yield the neutral, free base form of the diamine.

The equilibrium between these species is what we measure. The pKa values represent the pH at which the concentrations of the protonated and deprotonated forms for each step are equal. Aromatic amines are generally weaker bases than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. The presence of two electron-donating methyl groups on the ring of 2,6-Dimethylbenzene-1,4-diamine is expected to slightly increase the electron density on the nitrogen atoms, making them slightly more basic than unsubstituted p-phenylenediamine.

The ionization pathway is illustrated below:

Caption: Experimental workflow for potentiometric pKa determination.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least three standard buffers that bracket the expected pKa range. Ensure the temperature of the buffers and the sample solution is constant and recorded. [5]2. Sample Preparation: Accurately weigh an appropriate amount of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride to prepare a solution of known concentration (e.g., 25.00 mL of a 5 mM solution). Dissolve the compound in a background electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration. [5]3. Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a temperature probe. Position the burette tip below the surface of the solution to avoid splashing. Begin gentle, consistent stirring.

-

Blank Titration: First, titrate a sample of the background electrolyte (0.15 M KCl) with the standardized NaOH solution. This allows for correction of any effects from the solvent itself.

-

Sample Titration: Record the initial pH of the analyte solution. Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added. [6]Use smaller increments in regions where the pH changes rapidly. Continue the titration well past the second equivalence point.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

To accurately determine the equivalence points (Veq1 and Veq2), calculate and plot the first derivative (ΔpH/ΔV vs. V) and second derivative (Δ²pH/ΔV² vs. V). The peaks of the first derivative plot correspond to the equivalence points.

-

The pKa values are equal to the pH at the half-equivalence points. [5] * pKa2 = pH at Veq1 / 2

-

pKa1 = pH at (Veq1 + (Veq2 - Veq1) / 2)

-

-

Data Interpretation and Expected Results

The titration will yield two pKa values. Due to electrostatic repulsion, removing the second proton from the positively charged monocation (HA⁺) is more difficult than removing the first proton from the dication (H₂A²⁺). Therefore, pKa1 will be lower than pKa2.

Table 1: Ionization Species of 2,6-Dimethylbenzene-1,4-diamine at Various pH Ranges

| pH Range | Dominant Species | Structure Name | Charge | Properties |

| pH < pKa1 | Dication (H₂A²⁺) | 2,6-Dimethylbenzene-1,4-diammonium | +2 | High aqueous solubility, low permeability |

| pKa1 < pH < pKa2 | Monocation (HA⁺) | 4-amino-2,6-dimethylanilinium | +1 | Good aqueous solubility, low permeability |

| pH > pKa2 | Neutral (A) | 2,6-Dimethylbenzene-1,4-diamine | 0 | Low aqueous solubility, high permeability |

Note: The specific pKa values must be determined experimentally. Literature or predictive software may provide estimates; for example, one source provides a computationally estimated pKa of 3.65 for the free base, which would correspond to the pKa of the conjugate acid (monocation). [7]However, experimental verification is essential for accuracy.

Implications for Drug Development Professionals

The experimentally determined pKa values are immediately actionable for researchers and scientists:

-

For Medicinal Chemists: The pKa values provide a quantitative measure of basicity, guiding strategies for structural modification to tune physicochemical properties. For instance, if higher absorption is needed, modifications might be explored to lower the pKa, increasing the population of the neutral species at intestinal pH. [3][8]* For Formulation Scientists: Knowledge of the pKa values is indispensable for selecting appropriate salt forms to enhance stability and solubility. It dictates the buffering capacity of the molecule and is critical for designing formulations (e.g., intravenous solutions) at a pH that ensures the drug remains in solution. [1][4]* For Pharmacokineticists: The pKa values are essential inputs for biopharmaceutical modeling to predict a drug's absorption and distribution across different physiological compartments. [2]An understanding of the charge state helps explain observed ADME properties and potential for properties like CNS penetration or hERG channel affinity. [4]

Conclusion

The ionization behavior of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride, characterized by its two pKa values, is a critical determinant of its action and utility in a pharmaceutical context. This guide has detailed the theoretical basis for its ionization and provided a robust, first-principles protocol for the experimental determination of these constants via potentiometric titration. By grounding experimental choices in causality and ensuring methodological rigor, researchers can obtain accurate and reliable pKa data. This information is not merely a data point but a foundational piece of knowledge that empowers scientists to make informed decisions, accelerating the optimization of drug candidates and increasing the probability of success in the complex journey of drug development.

References

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?[Link]

-

Völgyi, G., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. [Link]

-

Oumada, F. Z., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. [Link]

-

Barbosa, J., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. [Link]

-

Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. [Link]

-

CSIC. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. [Link]

-

Al-Ittah, A., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

-

Smet, M., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

IvyPanda. (2024, May 13). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. [Link]

-

ULM. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

University of Washington. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. [Link]

-

SCIRP. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubChem. 2,6-Dimethyl-p-phenylenediamine. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Scent.vn. 2,6-Dimethyl-p-phenylenediamine (CAS 7218-02-2). [Link]

-

ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. acdlabs.com [acdlabs.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scent.vn [scent.vn]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

Technical Guide: Thermal Stability & Characterization of 2,6-Dimethylbenzene-1,4-diamine Dihydrochloride

[1]

Executive Summary & Compound Identity

2,6-Dimethylbenzene-1,4-diamine dihydrochloride is a substituted phenylenediamine salt used primarily as a dye intermediate and a precursor in polymer synthesis.[1] In pharmaceutical research, it serves as a scaffold for developing sterically hindered ligands.

Critical Disambiguation: Researchers often conflate this compound with N,N-Dimethyl-p-phenylenediamine dihydrochloride (CAS 536-46-9).[1] The thermal profiles of these two isomers differ significantly due to the location of the methyl groups (ring vs. nitrogen).

| Feature | Target Compound | Common Confusant |

| Name | 2,6-Dimethylbenzene-1,4-diamine 2HCl | N,N-Dimethylbenzene-1,4-diamine 2HCl |

| Structure | Methyl groups on the benzene ring (Positions 2,[1][2][3][4]6) | Methyl groups on the amine nitrogen |

| CAS No. | 56496-89-0 (Salt) / 7218-02-2 (Base) | 536-46-9 |

| Key Property | Steric hindrance at ortho-positions | High electron density on N-terminus |

Physicochemical Profile

Chemical Structure

The presence of methyl groups at the 2 and 6 positions creates significant steric bulk around the C1-amine. This steric shielding enhances the stability of the free base against oxidative coupling compared to unsubstituted p-phenylenediamine, but the dihydrochloride salt remains hygroscopic and prone to dehydrochlorination upon heating.

Thermal Characterization: Melting Point & Stability[1][4]

Melting Point Analysis

Unlike simple organic solids, 2,6-Dimethylbenzene-1,4-diamine dihydrochloride does not exhibit a clean, reversible melting event.[1] Its thermal behavior is dominated by decomposition concurrent with melting .

-

Free Base Melting Point: 102.0 – 103.0 °C (Sharp melt, crystalline solid).

-

Dihydrochloride Salt Melting Point: >200 °C (Decomposition) .

-

Observation: The salt typically undergoes a color change (browning) starting at ~180 °C due to surface oxidation and partial loss of HCl.

-

Decomposition Onset: Significant mass loss (TGA) is observed above 210 °C.

-

Thermal Stability Mechanism

The thermal degradation follows a multi-stage pathway.[6] The lattice energy of the dihydrochloride is high, preventing melting below the decomposition threshold.

Degradation Pathway (Logic Flow):

-

Dehydrochlorination: Upon heating, the salt equilibrium shifts, releasing gaseous HCl.

-

Melting of In-situ Base: The newly formed free base (MP ~102 °C) melts immediately in the hot matrix.

-

Oxidative Polymerization: The molten free amine, now exposed to air/heat, rapidly oxidizes to form quinone imines and complex polymers (aniline blacks).

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the thermal events occurring during Differential Scanning Calorimetry (DSC).

Caption: Thermal decomposition pathway of the dihydrochloride salt during heating.[1]

Experimental Protocols

Protocol: Synthesis & Purification

To ensure accurate thermal data, the compound must be synthesized with high regioselectivity to avoid isomeric impurities (e.g., 2,4-dimethyl isomers) which depress the melting point.

Step 1: Nitration of 2,6-Dimethylaniline

-

Reagents: 2,6-Dimethylaniline (2,6-Xylidine), HNO₃, H₂SO₄.[1]

-

Procedure: Dissolve xylidine in H₂SO₄ at 0°C. Add HNO₃ dropwise. The steric bulk directs the nitro group to the para position (position 4).

-

Critical Control: Maintain Temp < 5°C to prevent di-nitration.

Step 2: Reduction to Free Base

-

Reagents: H₂/Pd-C or Fe/HCl (Bechamp reduction).[1]

-

Procedure: Hydrogenate the 4-nitro-2,6-dimethylaniline in ethanol. Filter catalyst.

-

Checkpoint: Isolate the free base and verify MP (102-103°C). If MP is <100°C, recrystallize from benzene/petroleum ether.

Step 3: Salt Formation (The Target)

-

Reagents: Conc. HCl, Ethanol.[7]

-

Procedure: Dissolve the purified free base in minimal absolute ethanol. Add conc. HCl (2.5 eq) dropwise with vigorous stirring under N₂ atmosphere.

-

Purification: The white precipitate is filtered, washed with cold ether, and dried in vacuo over P₂O₅.

Protocol: Melting Point Determination (Capillary Method)

Note: Standard open-capillary methods will yield a decomposition range, not a sharp point.[1]

-

Preparation: Grind the sample to a fine powder in a dry box (hygroscopic).

-

Loading: Fill capillary to 2-3 mm height. Compact by tapping.

-

Ramp Rate:

-

Fast Ramp (10°C/min) to 150°C.

-

Slow Ramp (2°C/min) from 150°C upwards.

-

-

Endpoint Definition: Record the temperature of first darkening (onset of decomposition) and collapse/liquefaction (melting of decomposition products).

-

Validation: Run a standard (e.g., Anthracene, MP 216°C) to calibrate the apparatus in this high-temperature range.

Handling, Stability & Safety

Storage Conditions

-

Hygroscopicity: The dihydrochloride salt is moderately hygroscopic. Absorption of water lowers the decomposition temperature by facilitating hydrolysis.

-

Oxidation: Sensitive to light and air.[8]

-

Requirement: Store in amber glass vials under Argon/Nitrogen atmosphere at room temperature. Desiccate over silica gel or P₂O₅.

Safety Profile (GHS Classifications)

Unlike the N,N-dimethyl isomer (which is fatal if swallowed), the 2,6-dimethyl isomer is generally classified with "Warning" rather than "Danger" for acute toxicity, though it remains a serious health hazard.

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

American Elements. (2022).[5] 2,6-Dimethylbenzene-1,4-diamine dihydrochloride Safety Data Sheet. Retrieved from [Link][5]

-

CAS Common Chemistry. (n.d.).[3] 1,4-Benzenediamine, 2,6-dimethyl-, hydrochloride (1:2).[3] CAS Registry Number 56496-89-0.[1][3][9] Retrieved from [Link][3]

-

PubChem. (2025). 2,6-Dimethylbenzene-1,4-diamine (Free Base Properties). CID 81637. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (1963). Encyclopedia of Explosives and Related Items, Vol 5. (Providing MP data for the free base 2,6-Diamino-1,4-dimethylbenzene). Retrieved from [Link]

-

Organic Syntheses. (2010). General methods for Phenylenediamine Synthesis. (Contextual reference for reduction protocols). Retrieved from [Link]

Sources

- 1. 21436-97-5|2,4,5-Trimethylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. N,N-二甲基对苯二胺 二盐酸盐 suitable for microbiology, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride | 536-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 56496-89-0 CAS Manufactory [m.chemicalbook.com]

Precision UV-Vis Characterization of 2,6-Dimethylbenzene-1,4-diamine Dihydrochloride

This guide provides a rigorous technical analysis of the UV-Vis absorption characteristics of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride . It is designed for researchers requiring high-precision spectral data for analytical method development, dye synthesis, or toxicological assessment.

Part 1: Chemical Identity & The "Isomer Trap"

Before analyzing the spectrum, it is critical to distinguish this compound from its common isomer, which is frequently confused in literature and database searches.

| Feature | Target Compound | Common Confusion (DMPD) |

| Name | 2,6-Dimethylbenzene-1,4-diamine | |

| Structure | Methyl groups on the ring (positions 2,6).[1][2] | Methyl groups on the nitrogen . |

| CAS (Salt) | 56496-89-0 (Dihydrochloride) | 536-46-9 (Dihydrochloride) |

| Primary Use | Dye coupler (steric hindrance), Polymer synthesis. | Antioxidant assays (DMPD assay), Oxidase reagent. |

| Spectral Key |

Critical Warning: Do not use protocols designed for the "DMPD Assay" (antioxidant test) with 2,6-dimethylbenzene-1,4-diamine. They are chemically distinct species with different redox potentials and molar absorptivities.

Part 2: Theoretical & Observed Spectral Characteristics

The UV-Vis spectrum of 2,6-dimethylbenzene-1,4-diamine dihydrochloride is heavily dependent on the pH of the solvent matrix . The dihydrochloride salt is acidic; in aqueous solution without buffering, it exists primarily in the protonated form.

The Acidic State (Protonated)

-

Species:

-

Mechanism: Protonation of the amino lone pairs removes their conjugation with the benzene ring. The chromophore effectively behaves like 1,3-xylene (m-xylene) rather than a diamine.

-

Predicted

: ~210–215 nm (strong) and ~265–270 nm (weak, fine structure). -

Visual: Colorless.

The Basic State (Free Base)

-

Species:

-

Mechanism: In alkaline buffer (pH > 8), the amino groups are deprotonated. The lone pairs participate in

and -

Typical

:-

Band I (Primary): ~245–250 nm (High

) -

Band II (Secondary): ~305–315 nm (Moderate

)

-

-

Visual: Colorless to pale yellow (rapidly darkens upon oxidation).

The Oxidized State (Quinonediimine)

Upon exposure to air or oxidants (e.g.,

-

Spectral Feature: Appearance of a broad band in the visible region (~500–550 nm ).

-

Visual: Pink

Red

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the acquisition of a "true" spectrum by controlling protonation states and auto-oxidation.

Reagents

-

Analyte: 2,6-Dimethylbenzene-1,4-diamine dihydrochloride (High Purity >99%).

-

Solvent A (Acidic): 0.1 M HCl (Stabilizes the salt form).

-

Solvent B (Basic): 0.1 M Phosphate Buffer, pH 8.0 (Generates free base).

-

Blank: Matched solvent without analyte.

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 10 mg of analyte in 100 mL of Solvent A (0.1 M HCl).

-

Why: Acidic conditions prevent auto-oxidation during storage.

-

Concentration: ~0.1 mg/mL (~478

M).

-

-

Acidic Scan (Baseline):

-

Dilute Stock 1:10 with Solvent A .

-

Scan 200–800 nm.

-

Validation: Expect negligible absorbance >300 nm. If peaks appear at 500+ nm, the sample is degraded/oxidized.

-

-

Basic Scan (Transient):

-

Dilute Stock 1:100 into Solvent B (Buffer).

-

IMMEDIATELY scan 200–800 nm.

-

Why: The free base oxidizes rapidly.

-

Validation: Confirm emergence of the ~310 nm band.

-

-

Molar Absorptivity (

) Calculation:-

Note: Use the molecular weight of the salt (209.12 g/mol ) for gravimetric calculations, but correct for stoichiometry if comparing to the free base.

-

Part 4: Reaction Pathways & Visualization

The following diagrams illustrate the experimental workflow and the chemical transformations affecting the spectrum.

Diagram 1: Spectral Analysis Workflow

Caption: Workflow for differentiating protonated, free base, and oxidized spectral signatures.

Diagram 2: Oxidative Coupling Mechanism (Colorimetric Basis)

Caption: Mechanism of color formation used in dye synthesis and peroxidase assays.

Part 5: Safety & Handling (SDS Summary)

-

Toxicity: Acute toxin (Oral/Dermal). Can cause methemoglobinemia (cyanosis) upon absorption.

-

Sensitization: Strong skin sensitizer. Use nitrile gloves and work in a fume hood.

-

Storage: Hygroscopic and light-sensitive. Store under inert gas (Argon/Nitrogen) in the dark.

-

Disposal: Incineration as hazardous organic waste containing nitrogen and chlorine.

Part 6: References

-

National Center for Advancing Translational Sciences (NCATS). 2,6-Dimethyl-p-phenylenediamine dihydrochloride (Compound Summary). Inxight Drugs. Available at: [Link]

-

PubChem. 2,6-Dimethylbenzene-1,4-diamine dihydrochloride (Compound CID 81637). National Library of Medicine. Available at: [Link]

-

Corbett, J. F. (1969). Benzoquinone Imines.[4] Part I. p-Benzoquinone Di-imines. Journal of the Chemical Society B: Physical Organic. (Foundational work on PPD oxidation spectra).

-

European Commission. Opinion on Toluene-2,5-diamine (Analogous Chemistry). Scientific Committee on Consumer Products (SCCP). Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP1027327B1 - Formation of quinonediimines from phenylenediamines by catalytic oxidation - Google Patents [patents.google.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. WO1999062868A1 - Preparation of quinonediimines from phenylenediamines using oxygen and a metal or metal salt catalyst - Google Patents [patents.google.com]

Literature review on 2,6-Dimethylbenzene-1,4-diamine derivatives in organic synthesis

Executive Summary

2,6-Dimethylbenzene-1,4-diamine (CAS 7218-02-2), often referred to as 2,6-dimethyl-p-phenylenediamine, is a critical scaffold in organic synthesis, distinguished by its unique steric and electronic profile. Unlike its unmethylated parent p-phenylenediamine (PPD), the 2,6-dimethyl derivative possesses significant steric hindrance adjacent to the N1-amino group. This structural feature modulates its reactivity, enhancing selectivity in oxidative coupling reactions (crucial for color science) and improving solubility and thermal processability in high-performance polymers (aramids).

This guide details the regioselective synthesis of the core scaffold, its transformation into functional derivatives (polyamides, Schiff bases), and its mechanistic role in oxidative dye formation.

Part 1: Chemical Profile & Reactivity

The molecule features two amino groups with distinct steric environments:

-

N1-Amino Group: Flanked by two methyl groups at positions 2 and 6. This steric bulk retards nucleophilic attack and oxidative coupling rates compared to the N4 position.

-

N4-Amino Group: Unhindered and highly reactive, serving as the primary site for initial oxidation or electrophilic attack in controlled reactions.

Key Properties:

| Property | Data | Relevance |

|---|---|---|

| CAS Number | 7218-02-2 | Specific isomer identification |

| Molecular Weight | 136.19 g/mol | Stoichiometric calculations |

| Appearance | Crystalline solid | Darkens upon oxidation (store under inert gas) |

| Basicity | Weak base | Forms salts (dihydrochloride, sulfate) readily |

Part 2: Synthesis of the Core Scaffold

The most robust industrial and laboratory route involves the regioselective nitration of 2,6-dimethylaniline followed by reduction. The steric bulk of the methyl groups directs electrophilic aromatic substitution almost exclusively to the para position (position 4).

Protocol 1: Synthesis of 2,6-Dimethylbenzene-1,4-diamine

Reaction Scheme:

-

Nitration: 2,6-Dimethylaniline

4-Nitro-2,6-dimethylaniline -

Reduction: 4-Nitro-2,6-dimethylaniline

2,6-Dimethylbenzene-1,4-diamine

Step 1: Regioselective Nitration[1]

-

Reagents: 2,6-Dimethylaniline (1.0 equiv),

(conc., 1.1 equiv), -

Procedure:

-

Dissolve 2,6-dimethylaniline in concentrated sulfuric acid at 0–5°C.

-

Add the nitrating mixture (

) dropwise, maintaining temperature -

Stir for 1 hour at 5–10°C.

-

Pour onto crushed ice/water. Neutralize with ammonium hydroxide to precipitate 4-nitro-2,6-dimethylaniline.

-

Recrystallize from ethanol (Yield: ~85-90%).

-

Step 2: Catalytic Hydrogenation

-

Reagents: 4-Nitro-2,6-dimethylaniline,

(gas), 10% Pd/C catalyst, Ethanol. -

Procedure:

-

Charge a high-pressure reactor with the nitro compound and ethanol.

-

Add 10% Pd/C (5 wt% loading).

-

Pressurize with

(30–50 psi) and stir at room temperature until -

Filter through Celite to remove catalyst.

-

Concentrate filtrate under reduced pressure. Isolate the diamine as a free base or convert to dihydrochloride salt with HCl/ether for storage stability.

-

Figure 1: Regioselective synthesis pathway exploiting steric direction for para-substitution.

Part 3: Functional Derivatives & Applications[2][3][4]

Oxidative Coupling (Dye Chemistry)

In hair dye formulations and color photography, 2,6-dimethylbenzene-1,4-diamine acts as a Primary Intermediate . Upon oxidation, it forms a reactive quinonediimine (QDI) species that couples with electron-rich nucleophiles (Couplers).

Mechanism:

-

Activation: The diamine is oxidized (by

or air) to the diimine species. -

Coupling: The QDI undergoes electrophilic attack on a coupler (e.g., 1-naphthol, resorcinol).

-

Chromophore Formation: Further oxidation yields the final indoaniline or indamine dye.

-

Note: The 2,6-methyl groups sterically shield the QDI, slowing the coupling rate compared to unsubstituted PPD. This allows for more controlled color development and shifts the absorption maximum (

), often resulting in warmer or more stable tones.

Figure 2: Oxidative coupling pathway for indoaniline dye formation.

Polyamide Synthesis (Aramids)

The diamine serves as a monomer for semi-aromatic polyamides. The methyl substituents disrupt chain packing, improving solubility in organic solvents (like DMAc/LiCl) compared to rigid Kevlar-type polymers, while maintaining high thermal stability.

Protocol 2: Interfacial Polymerization

-

Reagents: 2,6-Dimethylbenzene-1,4-diamine, Sebacoyl chloride, NaOH, Water, Chloroform/Dichloromethane.

-

Procedure:

-

Aqueous Phase: Dissolve diamine (0.01 mol) and NaOH (0.02 mol) in water (50 mL).

-

Organic Phase: Dissolve sebacoyl chloride (0.01 mol) in chloroform (50 mL).

-

Polymerization: Carefully layer the aqueous phase over the organic phase. A polymer film forms at the interface.

-

Collection: Pull the film with tweezers (nylon rope trick) or stir vigorously for bulk powder.

-

Wash: Wash with water and acetone; dry in a vacuum oven at 60°C.

-

Schiff Base Ligands

Reaction with salicylaldehydes yields "Salophen"-type ligands, used in catalysis. The 2,6-dimethyl groups provide steric bulk around the metal center, enhancing catalytic selectivity.

Reaction:

Part 4: Safety & Handling (E-E-A-T)

-

Sensitization: Like all p-phenylenediamines, this compound is a potential skin sensitizer. Handle with gloves and in a fume hood.

-

Stability: The free base oxidizes in air to dark purple/black tars. Store as the dihydrochloride salt or under nitrogen at 4°C.

-

Toxicity: Avoid inhalation of dust. Consult SDS before use.

References

-

Synthesis of Nitroanilines: "Preparation of 2,6-diisopropyl-4-nitroaniline" (Analogous methodology for steric direction). BenchChem.[1] Link

-

Oxidative Hair Dye Chemistry: "Opinion on Intermediates and reaction products of oxidative hair dye ingredients." European Commission, SCCS. Link

-

Polyamide Synthesis: "Synthesis and Characterization of Polyamides Containing Pendent Flexible Alkoxy Groups." National Chemical Laboratory. Link

-

General Reactivity: "2,6-Dimethyl-p-phenylenediamine | C8H12N2." PubChem. Link

Sources

Technical Guide: Crystal Structure Analysis of 2,6-Dimethylbenzene-1,4-diamine Salts

This guide outlines the structural analysis of 2,6-Dimethylbenzene-1,4-diamine salts , a class of compounds where steric and electronic effects critically influence solid-state packing.[1]

Executive Summary

The structural characterization of 2,6-dimethylbenzene-1,4-diamine (2,6-DMPD) salts is a critical step in understanding their physicochemical stability, solubility, and bioavailability.[1] Unlike its N-methylated isomers (e.g., N,N-dimethyl-p-phenylenediamine), the ring-methylated 2,6-DMPD presents unique crystallographic challenges due to the steric hindrance flanking the primary amine at the C1 position.[1]

This guide provides a high-fidelity workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of these salts. It focuses on distinguishing the subtle packing motifs driven by the 2,6-dimethyl steric block and the resulting hydrogen bond networks.[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

Before initiating crystallization, one must understand the specific isomerism, as it dictates the salt formation kinetics and lattice energy.

| Feature | Specification |

| Compound Name | 2,6-Dimethylbenzene-1,4-diamine |

| Common Abbreviation | 2,6-DMPD |

| CAS Number (Free Base) | 7218-02-2 |

| Molecular Formula | |

| Key Structural Constraint | Steric Shielding: The amine at C1 is flanked by two methyl groups.[1][2] The amine at C4 is unhindered.[1] |

| Target Salts | Dihydrochloride ( |

The Steric Conundrum

In the free base form, the 2,6-methyl groups force the C1-amine into a specific rotational conformation to minimize repulsion.[1] Upon protonation (salt formation), the resulting ammonium group (

-

Hypothesis for Analysis: Expect the C1-ammonium group to deviate from planarity or show longer H-bond distances compared to the unhindered C4-ammonium group.[1]

Experimental Protocol: Salt Synthesis & Crystallization

Objective: Isolate single crystals suitable for SC-XRD (Single Crystal X-ray Diffraction) with dimensions

Workflow Diagram

The following Graphviz diagram outlines the critical decision pathways for crystallization.

Caption: Decision matrix for crystallizing 2,6-DMPD salts. Vapor diffusion is prioritized for chloride salts to prevent rapid precipitation.[1]

Step-by-Step Methodology

A. Synthesis of the Dihydrochloride Salt (2,6-DMPD[1] · 2HCl)[3]

-

Dissolution: Dissolve 1.0 mmol of 2,6-DMPD free base in 5 mL of absolute ethanol. Nitrogen purging is recommended to prevent oxidation (darkening of solution).[1]

-

Acidification: Dropwise add 2.2 mmol of concentrated HCl (37%).

-

Crystallization (Vapor Diffusion): Transfer the clear ethanolic solution to a small vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal the outer jar.

B. Synthesis of the Sulfate Salt[1]

-

Solvent Switch: Use water/methanol (1:[1]1) as the solvent due to the lower solubility of sulfates in pure ethanol.[1]

-

Acidification: Add 1.05 equivalents of

(1M).[1] -

Method: Slow evaporation at room temperature. Cover the vial with Parafilm and poke 2-3 small holes to control the evaporation rate.[1]

X-Ray Diffraction Data Collection & Reduction

Once crystals are harvested, rigorous data collection protocols ensure the resolution of hydrogen atoms, which are essential for mapping the salt network.

Instrument Configuration

-

Source: Mo-Kα (

Å) or Cu-Kα ( -

Temperature: 100 K (Cryostream). Mandatory.

-

Reasoning: Room temperature data often suffers from high thermal motion of the terminal methyl groups, obscuring the precise geometry of the steric block.

-

Data Reduction Parameters

| Parameter | Setting / Criterion |

| Resolution Limit | 0.80 Å (min) |

| Completeness | > 99.5% |

| Redundancy | > 4.0 |

| Absorption Correction | Multi-scan (SADABS or equivalent) |

| Space Group Determination | Likely Monoclinic ( |

Structural Analysis: The Core Evaluation

This section details how to interpret the solved structure. You are looking for specific interactions that define the stability of the drug/salt form.

A. The Hydrogen Bond Network (HBN)

In the dihydrochloride salt, you will observe a "Chloride Channel" motif.

B. Pi-Stacking and Layering

Phenylenediamine salts typically form layered structures.[1]

-

Herringbone vs. Parallel: The 2,6-methyl groups disrupt the classic "flat" stacking of benzene rings.[1]

-

Measurement: Calculate the centroid-to-centroid distance between adjacent aromatic rings.

C. Logic of Structural Stability

The following diagram illustrates the competing forces stabilizing the crystal lattice.

Caption: Interaction map showing how steric bulk modifies standard packing forces.

Relevance to Drug Development

Why invest resources in crystallizing this specific intermediate?

-

Polymorph Screening: The rotational flexibility of the C1-ammonium group often leads to polymorphism.[1] Identifying the most stable polymorph is a regulatory requirement (FDA/EMA).[1]

-

Solubility Profiling: The "Channel" solvates (where water or solvent sits in the voids created by the methyl groups) can drastically alter dissolution rates.[1]

-

Genotoxic Impurity Analysis: 2,6-DMPD is a structural analog to known genotoxins.[1] Understanding its salt stability helps in designing purification steps to purge it from final drug substances.[1]

References

-

PubChem. 2,6-Dimethyl-p-phenylenediamine Compound Summary. National Library of Medicine.[1] [Link]

-

Anderson, K. M., et al. (2007).[1] Crystal structure and hydrogen bonding in phenylenediamine dihydrochlorides.[1] Acta Crystallographica Section E. (General reference for diamine salt packing).[1] [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Search for Analogs: 2,6-dimethylaniline hydrochloride. [Link][1]

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard protocol for salt selection). [Link][1]

Sources

- 1. 2,6-Dimethyl-p-phenylenediamine | C8H12N2 | CID 81637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. N,N-Dimethyl-p-phenylenediamine sulfate, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide - PMC [pmc.ncbi.nlm.nih.gov]

The Steric-Electronic Paradox: A Guide to Hindered Phenylenediamines

Topic: Reactivity Profile of Sterically Hindered Phenylenediamines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Obstruction

In the chemistry of p-phenylenediamines (PPDs), steric hindrance is not merely an impediment; it is a functional feature. Unsubstituted PPD is a rapid nucleophile and a potent sensitizer, but its reactivity is often too uncontrolled for advanced material applications. By introducing bulky alkyl groups—typically at the nitrogen atoms (N,N’-substitution) or the ortho-ring positions—we engineer a "Steric-Electronic Paradox."[1]

This guide explores how steric bulk reduces nucleophilic attack rates (critical for extending pot-life in polyurethanes) while simultaneously stabilizing radical cation intermediates (critical for antioxidant efficacy in rubber and fuels).

Mechanistic Profile

Nucleophilicity vs. Basicity

Sterically hindered PPDs exhibit a divergence between basicity and nucleophilicity.[2] While the electron-donating alkyl groups (e.g., sec-butyl, iso-propyl) theoretically increase electron density on the nitrogen (increasing basicity), the spatial volume of these groups blocks the approach of electrophiles (decreasing nucleophilicity).

Table 1: Relative Reactivity Hierarchy with Isocyanates Data derived from competitive derivatization rates in liquid media.

| Functional Group Class | Representative Structure | Relative Reactivity Factor (approx.)[3] | Kinetic Regime |

| Primary Aliphatic Amine | 1,000 - 2,500 | Instantaneous | |

| Primary Aromatic Amine | 200 - 500 | Very Fast | |

| Hindered Secondary Amine | 10 - 50 | Controlled / Tunable | |

| Primary Hydroxyl | 1.0 (Reference) | Slow | |

| Secondary Hydroxyl | 0.3 | Very Slow |

Analyst Note: The dramatic drop in reactivity for hindered amines (from ~500 to ~50) is the "sweet spot" for polyurea coatings, allowing for sufficient flow and leveling before gelation.

The Antioxidant Engine: Quinone Diimine (QDI) Formation

The primary industrial function of hindered PPDs (like N,N'-di-sec-butyl-p-phenylenediamine) is scavenging free radicals (

-

Step 1: Hydrogen atom transfer (HAT) to a peroxy radical.

-

Step 2: Formation of the radical cation (Wurster salt). Steric bulk prevents rapid dimerization of this radical.

-

Step 3: Further oxidation to the Quinone Diimine (QDI).

Figure 1: The oxidation pathway of hindered PPDs. The stability of the central Wurster Radical determines antioxidant efficiency.

Synthesis & Manufacturing: Reductive Alkylation

The standard industrial route to N,N'-substituted PPDs is Reductive Alkylation .[1] This process avoids the over-alkylation common in direct alkyl halide substitution.

Core Reaction

[1]Catalyst Selection:

-

Pt/C (Platinum on Carbon): High activity, lower temperature, but sensitive to poisoning.

-

Cu/Cr (Copper Chromite): Robust, industrial standard, requires higher pressure/temperature but highly selective for mono- vs. di-alkylation control.[1]

Figure 2: Industrial workflow for the reductive alkylation of p-phenylenediamine.

Experimental Protocol: Curing Kinetics via DSC

To validate the reactivity profile of a specific hindered PPD in a polymer matrix (e.g., polyurea), use Differential Scanning Calorimetry (DSC).[4][5] This method quantifies the reaction rate suppression caused by steric hindrance.

Protocol: Non-Isothermal Curing Kinetics

Objective: Determine the Activation Energy (

Materials:

-

Component A: Methylene Diphenyl Diisocyanate (MDI) prepolymer.[5]

-

Component B: Hindered PPD (e.g., N,N'-di-sec-butyl-PPD).[1]

-

Equipment: DSC (e.g., TA Instruments Q2000), Hermetic Aluminum Pans.

Step-by-Step Methodology:

-

Stoichiometric Mixing: Calculate the amine equivalent weight (AEW) and isocyanate equivalent weight (IEW). Mix A and B at a 1:1 index ratio at 0°C (to inhibit immediate reaction).

-

Sample Loading: Rapidly weigh 5–10 mg of the mixture into a hermetic aluminum pan and seal immediately.

-

Dynamic Scan:

-

Equilibrate at -40°C.

-

Ramp temperature at four distinct heating rates (

): 5, 10, 15, and 20 °C/min. -

Heat to 250°C to ensure full cure.

-

-

Data Analysis (Kissinger Method):

-

Identify the peak temperature (

) of the exotherm for each heating rate. -

Plot

vs. -

The slope of the linear fit equals

.

-

Self-Validation Check:

-

Linearity: The